molecular formula C20H15N3O4S B3598542 2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B3598542
M. Wt: 393.4 g/mol
InChI Key: LSKVWKUNJKCSLR-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of heterocyclic compound . It is part of a class of compounds known as thiazolo[3,2-b][1,2,4]triazoles . The compound has a linear formula of C21H19N3O4S and a molecular weight of 409.467 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is substituted with a 2,5-dimethoxybenzylidene group and a phenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 409.467 and a linear formula of C21H19N3O4S . Other specific physical and chemical properties are not mentioned in the search results.

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. As with similar compounds, there may be interest in exploring its potential biological activities .

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-14-8-9-15(27-2)13(10-14)11-16-19(25)23-20(28-16)21-18(24)17(22-23)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKVWKUNJKCSLR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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